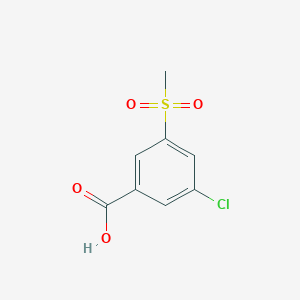

3-Chloro-5-methanesulfonylbenzoic acid

Description

Propriétés

IUPAC Name |

3-chloro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMASJBTYNMAWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Chloro-5-methanesulfonylbenzoic Acid (CAS 151104-63-1): A Technical Guide to Its Structural Utility and Synthetic Applications

Executive Summary

3-Chloro-5-methanesulfonylbenzoic acid (CAS 151104-63-1) is a highly functionalized aromatic building block extensively utilized in advanced organic synthesis, medicinal chemistry, and agrochemical development[1][2]. Characterized by the presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a methanesulfonyl (mesyl) group—this compound offers orthogonal reactivity. This unique substitution pattern makes it an ideal intermediate for the construction of complex pharmacophores, particularly in the development of targeted enzyme inhibitors and novel crop protection agents[2][3].

Physicochemical Profiling

Understanding the baseline properties of this compound is critical for downstream formulation and synthetic planning. The quantitative data is summarized below[1][4]:

| Property | Value |

| Chemical Name | 3-Chloro-5-methanesulfonylbenzoic acid |

| Synonyms | 3-chloro-5-(methylsulfonyl)benzoic acid |

| CAS Number | 151104-63-1 |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| InChIKey | AMASJBTYNMAWDS-UHFFFAOYSA-N |

| Appearance | Solid (typically white to off-white powder) |

| Standard Purity | ≥98% (Commercial standard) |

Structural & Mechanistic Rationale

In rational drug design, the incorporation of 3-chloro-5-methanesulfonylbenzoic acid into a molecular scaffold is highly deliberate. Each functional moiety serves a specific mechanistic purpose:

-

Methanesulfonyl (-SO₂CH₃) Group : Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. In biological systems, the sulfone oxygens serve as potent hydrogen bond acceptors, which can significantly improve target residence time and aqueous solubility compared to highly lipophilic alkyl equivalents[2].

-

Chloro (-Cl) Substituent : Provides metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Furthermore, the halogen can participate in halogen bonding within protein binding pockets, enhancing overall binding affinity[2].

-

Carboxylic Acid (-COOH) : Serves as the primary synthetic handle. It can readily undergo amidation, esterification, or selective reduction, allowing for rapid diversification of the molecular core[2][5].

Therapeutic Applications: The Autotaxin-LPA Axis

One of the most prominent applications of 3-chloro-5-methanesulfonylbenzoic acid is its use as a precursor in the synthesis of Autotaxin (ATX) inhibitors, specifically hexahydropyrrolo[3,4-c]pyrrole and bicyclic derivatives developed by pharmaceutical entities like F. Hoffmann-La Roche[2][6].

Mechanistic Context : Autotaxin (ENPP2) is a secreted lysophospholipase D that hydrolyzes extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[7][8]. LPA is a bioactive lipid mediator that signals through six G-protein-coupled receptors (LPAR1-6)[9]. Dysregulation of the ATX-LPA axis is heavily implicated in chronic inflammatory conditions, pulmonary fibrosis, and cancer metastasis[7][10]. Inhibitors derived from CAS 151104-63-1 effectively block ATX activity, thereby suppressing the pathological production of LPA[2][10].

Autotaxin-LPA signaling pathway and the pharmacological intervention point for ATX inhibitors.

Agrochemical Applications: Heteroaryl-Triazole Pesticides

Beyond human therapeutics, this compound is a critical intermediate in the agrochemical sector. Bayer Aktiengesellschaft has utilized 3-chloro-5-methanesulfonylbenzoic acid (and its structural analogs) in the synthesis of novel heteroaryl-triazole compounds[3][11]. These compounds function as broad-spectrum pesticides and veterinary ectoparasiticides, demonstrating the cross-disciplinary utility of this specific aromatic substitution pattern in targeting invertebrate biological pathways[3].

Synthetic Methodologies & Protocols

A frequent requirement in medicinal chemistry is the conversion of the carboxylic acid moiety of CAS 151104-63-1 to a benzyl alcohol. This facilitates further downstream coupling (e.g., via alkyl halides or Buchwald-Hartwig aminations).

Protocol: Selective Reduction to (3-Chloro-5-methanesulfonylphenyl)methanol

The following protocol outlines the selective reduction of the carboxylic acid using Borane-Tetrahydrofuran (BH₃-THF)[2][5].

Causality & Expert Insight : Why use BH₃-THF instead of Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a harsh, nucleophilic hydride source that risks reductive dechlorination of the aromatic ring or over-reduction of the sulfone. Borane, conversely, is an electrophilic reducing agent. It coordinates preferentially with the electron-rich carbonyl oxygen of the carboxylic acid, enabling highly chemoselective reduction to the alcohol without disturbing the chloro or methanesulfonyl groups[2].

Step-by-Step Workflow :

-

Preparation : Dissolve 3-chloro-5-methanesulfonylbenzoic acid (500 mg, 2.13 mmol) in anhydrous tetrahydrofuran (5 mL) under an inert atmosphere (nitrogen or argon)[2].

-

Addition : Cool the solution to 0°C using an ice bath. Slowly add a Borane-THF complex solution (1 M in THF, 5.33 mL, 5.33 mmol) dropwise to control the exothermic evolution of hydrogen gas[2].

-

Reaction : Maintain the mixture at 0°C for 3 hours, then remove the ice bath. Stir the reaction mixture at room temperature overnight to ensure complete conversion[2].

-

Quenching : Carefully treat the mixture with methanol (3 mL) to safely quench excess borane, which forms volatile trimethyl borate[2].

-

Evaporation & Extraction : Evaporate the solvents under reduced pressure. Partition the resulting residue between ethyl acetate and water[5].

-

Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the pure benzyl alcohol derivative[12].

Chemoselective reduction workflow of 3-chloro-5-methanesulfonylbenzoic acid using BH3-THF.

Analytical Characterization

To ensure the integrity of the synthesized or purchased 3-chloro-5-methanesulfonylbenzoic acid, rigorous analytical validation is required[13][14].

-

Nuclear Magnetic Resonance (¹H NMR) : The aromatic region will display characteristic coupling patterns for a 1,3,5-trisubstituted benzene ring. A sharp singlet integrating to 3H around 3.0-3.3 ppm will confirm the presence of the methanesulfonyl methyl group[14].

-

Mass Spectrometry (LC-MS) : Operating in negative electrospray ionization (ESI-) mode is recommended due to the acidic carboxylate, yielding an [M-H]⁻ peak at m/z 232.9 (accounting for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 234.9 due to the natural abundance of the ³⁷Cl isotope[1].

Conclusion

3-Chloro-5-methanesulfonylbenzoic acid is a highly versatile and structurally privileged building block. Its unique combination of a halogen, a strong electron-withdrawing sulfone, and a reactive carboxylic acid makes it indispensable for researchers developing the next generation of ATX inhibitors and advanced agrochemicals. By leveraging chemoselective reagents like BH₃-THF, chemists can efficiently manipulate this compound while preserving its critical pharmacophoric elements.

References

- F. Hoffmann-La Roche AG. (2014). New bicyclic derivatives (Patent No. WO2014048865A1).

- Bayer Aktiengesellschaft. (2021). Novel heteroaryl-triazole compounds as pesticides (Patent No. WO2021069567A1).

-

Magkrioti, C., et al. (2023). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International Journal of Molecular Sciences, MDPI. [Link]

-

Amole Chemical. 3-CHLORO-5-METHANESULFONYLBENZOIC ACID Product Specifications. Retrieved March 16, 2026. [Link]

-

Molaid. 3-chloro-5-(methylsulfonyl)benzoic acid - CAS 151104-63-1. Retrieved March 16, 2026. [Link]

Sources

- 1. 阿摩尔-化学试剂、生物试剂、分析试剂等研发用试剂高端品牌 [amole.com.cn]

- 2. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 3. WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides - Google Patents [patents.google.com]

- 4. 3-chloro-5-(methylsulfonyl)benzoic acid - CAS号 151104-63-1 - 摩熵化学 [molaid.com]

- 5. CN104684915A - æ°ååç¯è¡çç© - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN105073748B - ä½ä¸ºèªåæ³è¿å¨å åæå¶åçæ°åå «æ°¢-å¡å¯å¹¶[3,4-c]-å¡å¯è¡çç©åå ¶ç±»ä¼¼ç© - Google Patents [patents.google.com]

- 13. Methyl 3,5-Dinitrobenzoate - CAS - 2702-58-1 | Axios Research [axios-research.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 3-Chloro-5-methanesulfonylbenzoic Acid

Executive Summary

3-Chloro-5-methanesulfonylbenzoic acid (CAS: 151104-63-1) is a highly functionalized aromatic building block extensively utilized in the synthesis of complex agrochemicals—such as heteroaryl-triazole pesticides[1]—and novel bicyclic pharmaceutical therapeutics[2]. This whitepaper provides an in-depth technical analysis of its structural properties, thermodynamic stability, and synthetic utility. By establishing self-validating analytical protocols, this guide serves as a definitive resource for researchers optimizing formulations and synthetic pathways involving this compound.

Molecular Architecture & Structural Rationale

The molecular architecture of this compound features a central benzene ring di-substituted at the meta positions with a chlorine atom and a methanesulfonyl (methylsulfonyl) group, relative to the primary carboxylic acid moiety.

Electronic and Steric Implications: Both the chloro (-Cl) and methanesulfonyl (-SO₂CH₃) substituents act as strong electron-withdrawing groups (EWGs). The inductive withdrawal by the halogen, combined with the potent inductive and resonance-withdrawing capabilities of the sulfone group, significantly delocalizes the electron density of the aromatic ring.

-

Causality in Reactivity: This electron-deficient environment substantially lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid. Consequently, it acts as a stronger acid and a highly reactive electrophilic center upon activation, making it an excellent candidate for amide coupling reactions and chemoselective reductions[2].

-

Causality in Solvation: The sulfone group acts as a strong hydrogen-bond acceptor, which heavily influences its crystal lattice energy and dictates its thermodynamic solubility profile in polar aprotic versus protic solvents.

Physicochemical Properties

The following quantitative data defines the core physical identity of the compound, aggregated from authoritative chemical repositories[3][4].

| Property | Value |

| Chemical Name | 3-Chloro-5-methanesulfonylbenzoic acid |

| Synonyms | 3-Chloro-5-(methylsulfonyl)benzoic acid |

| CAS Registry Number | 151104-63-1 |

| PubChem CID | 18952531 |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| InChIKey | AMASJBTYNMAWDS-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline Powder) |

| Storage Conditions | Sealed in dry, room temperature |

Experimental Workflows & Methodologies

To ensure high-fidelity data in downstream applications, the following self-validating protocols must be employed for physical characterization.

Thermodynamic Solubility Profiling (Shake-Flask Method)

-

Causality & Rationale: Kinetic solubility assays often overestimate solubility due to temporary supersaturation. The shake-flask method is employed here to establish the true thermodynamic equilibrium of the crystalline solid, which is critical for accurate formulation and reaction solvent optimization.

Step-by-Step Protocol:

-

Preparation: Weigh approximately 50 mg of 3-Chloro-5-methanesulfonylbenzoic acid into three separate 5 mL glass vials.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., Water, Methanol, DMSO) to each vial to create a visible suspension (ensuring excess solid remains to maintain saturation).

-

Equilibration: Seal the vials and place them in a thermostatic orbital shaker at 25.0 ± 0.1 °C, agitating at 200 RPM for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with the HPLC mobile phase and quantify the concentration against a pre-established external calibration curve.

-

Self-Validation System: Confirm equilibrium by sampling at both 24 hours and 48 hours; if the concentration variance between the two time points is < 5%, thermodynamic equilibrium is successfully validated.

Purity Determination via HPLC-UV

-

Causality & Rationale: The extended conjugation of the aromatic ring, augmented by the sulfone and carboxylic acid groups, provides a strong chromophore for UV detection. Reverse-phase HPLC with an acidic modifier is selected to suppress the ionization of the carboxylic acid, preventing peak tailing and resolving the highly polar acid from potential synthetic impurities (e.g., regioisomers).

Step-by-Step Protocol:

-

System Preparation: Utilize a C18 analytical column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30 °C.

-

Mobile Phase: Prepare a gradient system consisting of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

-

Sample Preparation: Dissolve 10 mg of the compound in 10 mL of a 50:50 Water:Acetonitrile diluent. Sonicate for 5 minutes.

-

Injection & Detection: Inject 10 µL of the sample. Monitor the eluent at a wavelength of 254 nm.

-

Self-Validation System: Perform a blank injection (diluent only) to rule out column carryover. Execute a System Suitability Test (SST) using five replicate injections of the standard; the method is deemed validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

Fig 1. Multiplexed physicochemical characterization workflow for CAS 151104-63-1.

Synthetic Utility: Chemoselective Transformations

3-Chloro-5-methanesulfonylbenzoic acid serves as a versatile intermediate. A critical application documented in pharmaceutical patent literature is its chemoselective reduction to the corresponding benzyl alcohol derivative[2].

-

Mechanistic Insight: Reducing a carboxylic acid in the presence of a reducible sulfone and an aryl chloride requires precise reagent selection. Standard catalytic hydrogenation or strong hydride donors (like LiAlH₄) risk hydrodehalogenation (cleaving the C-Cl bond) or over-reduction of the sulfone. Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen because it rapidly and chemoselectively reduces carboxylic acids via a cyclic triacyloxyborane intermediate without affecting the aryl chloride or the sulfone moiety.

Reduction Protocol (Adapted from Patent WO2014048865A1):

-

Initiation: Dissolve 3-Chloro-5-methanesulfonylbenzoic acid (500 mg, 2.13 mmol) in anhydrous THF (5 mL) under an inert nitrogen atmosphere.

-

Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add Borane-THF complex (1 M solution in THF, 5.33 mL, 5.33 mmol) dropwise to safely control the exothermic evolution of hydrogen gas.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure complete conversion.

-

Quenching & Isolation: Carefully quench the excess borane by the slow addition of methanol (3 mL) at 0 °C. Evaporate the volatiles under reduced pressure to yield the crude 3-chloro-5-(methylsulfonyl)benzyl alcohol, ready for downstream coupling.

Fig 2. Chemoselective reduction of the carboxylic acid moiety using Borane-THF.

References

-

PubChem Database , National Center for Biotechnology Information. "Compound Summary for CID 18952531, 3-Chloro-5-methanesulfonylbenzoic acid". Available at:[Link]

- World Intellectual Property Organization (WIPO), "WO2014048865A1 - New bicyclic derivatives". Google Patents.

- World Intellectual Property Organization (WIPO), "WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides". Google Patents.

Sources

Comprehensive Technical Guide on 3-Chloro-5-methanesulfonylbenzoic Acid: Molecular Weight, Physicochemical Profiling, and Analytical Workflows

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of functionalized building blocks is critical for optimizing pharmacokinetics and target binding. 3-Chloro-5-methanesulfonylbenzoic acid (CAS: 151104-63-1) is a highly specialized organic intermediate that integrates a carboxylic acid, a halogen, and a sulfonyl group onto a single benzene ring[1]. With a precisely calculated molecular weight of 234.66 g/mol , this compound offers a unique physicochemical profile designed for advanced structure-activity relationship (SAR) optimization[2]. This whitepaper details its core properties, the causality behind its structural utility, and a self-validating analytical protocol for its verification.

Physicochemical Profiling

Understanding the exact quantitative metrics of a building block is the first step in synthetic planning. The molecular weight of 234.66 g/mol dictates the stoichiometric ratios required for downstream amide coupling or esterification reactions[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Compound Name | 3-Chloro-5-methanesulfonylbenzoic acid | Standard IUPAC nomenclature defining substitution patterns. |

| CAS Registry Number | 151104-63-1 | Unique identifier required for accurate procurement and safety tracking[3]. |

| Molecular Formula | C₈H₇ClO₄S | Dictates the exact mass and the isotopic distribution crucial for mass spectrometry[1]. |

| Molecular Weight | 234.66 g/mol | Essential for calculating molar equivalents during synthetic scale-up[2]. |

| Monoisotopic Mass | 233.9751 Da | The exact mass of the most abundant isotopes, used as the primary target in high-resolution MS. |

| InChIKey | AMASJBTYNMAWDS-UHFFFAOYSA-N | Ensures exact structural matching across cheminformatics databases[1]. |

Structural Causality in Drug Design

The architectural design of 3-Chloro-5-methanesulfonylbenzoic acid is not arbitrary. Each functional moiety serves a distinct mechanistic purpose, transforming a simple benzoic acid into a highly optimized pharmacophore.

-

Carboxylic Acid Core (-COOH) : Acts as the primary synthetic anchor. It allows for rapid derivatization via amide coupling with target amines and serves as a critical hydrogen-bond donor/acceptor in biological target binding pockets.

-

3-Chloro Substitution (-Cl) : Halogenation at the C3 position increases the overall lipophilicity (logP) of the molecule, which enhances membrane permeability. Furthermore, chlorine provides a built-in analytical tracer due to its natural isotopic distribution (³⁵Cl and ³⁷Cl).

-

5-Methanesulfonyl Group (-SO₂CH₃) : Positioned at C5, this strong electron-withdrawing group (EWG) significantly lowers the pKa of the benzoic acid, ensuring it remains ionized and soluble at physiological pH. It also improves metabolic stability by sterically and electronically blocking potential sites of cytochrome P450 oxidation.

Structural logic of 3-Chloro-5-methanesulfonylbenzoic acid in drug design.

Self-Validating Analytical Protocols

To ensure the integrity of 3-Chloro-5-methanesulfonylbenzoic acid before deploying it in multi-step syntheses, a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be executed. This methodology is designed as a self-validating system : it does not just look for a mass match, but relies on chemical causality (deprotonation) and isotopic ratios to confirm identity.

Step-by-Step Methodology: LC-MS Molecular Weight Verification

-

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH).

-

Causality: Methanol ensures complete dissolution of the lipophilic core while remaining perfectly compatible with reverse-phase mobile phases, preventing on-column precipitation.

-

-

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The acidic modifier (Formic Acid) forces the carboxylic acid into its protonated, neutral state during the run. This prevents premature ionization in the column, ensuring sharp, Gaussian peak shapes rather than broad smears.

-

-

Step 3: Electrospray Ionization (ESI)

-

Action: Operate the mass spectrometer strictly in Negative Ion Mode (ESI-) .

-

Causality: Due to the strong electron-withdrawing nature of the sulfonyl and chloro groups, the carboxylic acid moiety readily drops a proton to form a highly stable[M-H]⁻ anion. Positive mode is highly inefficient for this specific chemotype.

-

-

Step 4: Data Validation (The Self-Validating Step)

-

Action: Extract the chromatogram for the exact mass. The monoisotopic mass is 233.97 Da. Therefore, the target [M-H]⁻ ion will appear at m/z 232.97 .

-

Causality & Validation: You must confirm the presence of the ³⁷Cl isotope peak at m/z 234.97 . The intensity ratio between m/z 232.97 and 234.97 must be exactly 3:1 . If this ratio is absent, the peak does not correspond to a mono-chlorinated species, immediately flagging potential contamination or structural misidentification.

-

Self-validating LC-MS workflow for molecular weight verification.

References

-

Title : 3-CHLORO-5-METHANESULFONYLBENZOIC ACID - 阿摩尔 Source : amole.com.cn URL :[Link]

-

Title : 3-chloro-5-(methylsulfonyl)benzoic acid - CAS号151104-63-1 - 摩熵 Source : molaid.com URL :[Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methanesulfonylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the therapeutic efficacy of a drug. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, which can compromise clinical outcomes.[1] Therefore, a thorough understanding and precise measurement of a compound's solubility are essential from the early stages of research.[1][2]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[3] A drug is considered "highly soluble" if its highest marketed dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[3] This classification has significant regulatory implications, potentially allowing for biowaivers for in vivo bioequivalence studies.

This guide will focus on 3-Chloro-5-methanesulfonylbenzoic acid, providing the necessary data and protocols to enable researchers to make informed decisions throughout the development process.

Physicochemical Profile of 3-Chloro-5-methanesulfonylbenzoic acid

Table 1: Estimated Physicochemical Properties of 3-Chloro-5-methanesulfonylbenzoic acid and its Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |

| 3-Chloro-5-methanesulfonylbenzoic acid | C8H7ClO4S | 234.66 | - | - |

| 3-Chloro-5-methylbenzoic acid | C8H7ClO2 | 170.59 | 2.4 | - |

| 3-Chloro-5-methoxybenzoic acid | C8H7ClO3 | 186.59 | 3.26 | - |

| 3-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | 220.63 | - | - |

Note: LogP and pKa values are predicted and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[3][4]

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. This ensures that the measured solubility is the true thermodynamic solubility, a well-defined and reproducible value. The use of an excess of the solid compound is crucial to guarantee that the solution is saturated.[4]

Detailed Step-by-Step Protocol

Materials:

-

3-Chloro-5-methanesulfonylbenzoic acid (solid)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare a series of standard solutions of 3-Chloro-5-methanesulfonylbenzoic acid of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3-Chloro-5-methanesulfonylbenzoic acid to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.[5]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the supernatant.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.[3]

-

Dilution: Immediately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method to prevent precipitation.[5]

-

Analysis: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of 3-Chloro-5-methanesulfonylbenzoic acid.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the original supernatant. This concentration represents the thermodynamic solubility.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Factors Influencing the Solubility of 3-Chloro-5-methanesulfonylbenzoic acid

Several factors can significantly impact the solubility of a compound. For 3-Chloro-5-methanesulfonylbenzoic acid, the following are particularly relevant:

-

pH: As a carboxylic acid, its solubility is expected to increase significantly in alkaline conditions due to the formation of the more polar and water-soluble carboxylate anion. A pH-solubility profile should be determined across the physiological pH range (1.2 to 6.8).[3][5]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments, typically at 37 °C for biopharmaceutical relevance.[3][6]

-

Solid-State Properties: Different polymorphic forms, hydrates, or solvates of a compound can exhibit different solubilities.[3] It is essential to characterize the solid form used in the solubility studies.

-

Co-solvents and Excipients: The presence of co-solvents, surfactants, or other excipients in a formulation can significantly enhance the solubility of a poorly soluble drug.[7]

Data Presentation

While specific solubility data for 3-Chloro-5-methanesulfonylbenzoic acid is not publicly available, the following table illustrates how experimentally determined data should be presented.

Table 2: Hypothetical Solubility Data for 3-Chloro-5-methanesulfonylbenzoic acid at 37 °C

| Solvent | pH | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |

| Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 6.8 | [Insert Data] | [Insert Data] |

| Simulated Gastric Fluid (SGF) | 1.2 | [Insert Data] | [Insert Data] |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | [Insert Data] | [Insert Data] |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | [Insert Data] | [Insert Data] |

| Ethanol | - | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | - | [Insert Data] | [Insert Data] |

Conclusion

A comprehensive understanding of the solubility of 3-Chloro-5-methanesulfonylbenzoic acid is fundamental for its successful development as a therapeutic agent. This guide has provided a detailed protocol for the determination of its thermodynamic solubility using the robust shake-flask method and has highlighted the key factors that can influence this critical property. By adhering to these principles and methodologies, researchers can generate high-quality, reliable solubility data to guide formulation development and predict in vivo performance.

References

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).

- Shake-Flask Solubility Assay - Enamine. (n.d.).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - IMR Press. (2020, December 1).

- Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- 3-Chloro-5-fluoro-4-methanesulfonyloxymethyl-benzoic acid | 2803476-45-9 - Sigma-Aldrich. (n.d.).

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- An Improved Automated Setup for Solubility Determination of Drugs - Pharmaceutical Sciences. (2016, September 30).

- Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.).

- Optimizing Drug Solubility | Contract Pharma. (2017, October 11).

- 3-chloro-5-(chlorosulfonyl)benzoic acid | 53553-11-0 - Sigma-Aldrich. (n.d.).

- 3-Chloro-5-methylbenzoic acid | C8H7ClO2 | CID 13632632 - PubChem - NIH. (n.d.).

- 3-chloro-5-(4-fluorobenzenesulfonyl)benzoic acid — Chemical Substance Information. (n.d.).

- CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica. (n.d.).

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).

- 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6 | Chemsrc. (2025, August 26).

- 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 - ChemicalBook. (2025, September 25).

- p-ACETAMINOBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.).

- 1197193-45-5|3-Chloro-4-(methylsulfonyl)benzoic acid|BLD Pharm. (n.d.).

- Benzoic acid, 3-chloro- - the NIST WebBook. (n.d.).

- Solvent Miscibility Table. (n.d.).

- Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K - ResearchGate. (n.d.).

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. raytor.com [raytor.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. contractpharma.com [contractpharma.com]

3-Chloro-5-methanesulfonylbenzoic Acid: A Comprehensive Spectroscopic and Analytical Guide

Executive Summary & Chemical Context

3-Chloro-5-methanesulfonylbenzoic acid (CAS: 151104-63-1) is a highly functionalized, electron-deficient aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring three strong electron-withdrawing groups (EWGs) positioned meta to one another—makes it a critical intermediate in the development of autotaxin inhibitors and novel bicyclic therapeutics [1].

For analytical chemists and structural biologists, the dense electronic environment of this molecule presents specific spectroscopic signatures. This whitepaper provides an authoritative, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.

Structural Dynamics & Causality

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions with a carboxylic acid (-COOH), a chlorine atom (-Cl), and a methanesulfonyl group (-SO₂CH₃), respectively.

The Causality of Reactivity and Spectra:

-

Symmetry & Coupling: The 1,3,5-substitution pattern leaves three isolated aromatic protons at positions 2, 4, and 6. Because they are meta to one another, they exhibit characteristic meta-coupling ( J≈1.5−2.0 Hz).

-

Electronic Deshielding: All three substituents are electron-withdrawing via inductive (-I) and/or resonance (-M) effects. This creates a highly deshielded aromatic core, pushing both 1 H and 13 C chemical shifts significantly downfield compared to baseline benzene derivatives.

-

Acidity: The cumulative electron-withdrawing effect significantly lowers the pKa of the carboxylic acid, making it highly amenable to negative-ion electrospray ionization (ESI-) [2].

Spectroscopic Characterization

1 H and 13 C NMR Spectroscopy

Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO- d6 ) is the solvent of choice. Unlike CDCl₃, which often fails to dissolve highly polar, hydrogen-bonding carboxylic acids, DMSO- d6 fully solubilizes the compound. Furthermore, the strong hydrogen-bond accepting nature of DMSO locks the carboxylic acid proton exchange, allowing the -COOH proton to be observed as a broad singlet far downfield (~13.6 ppm)[3].

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Causality / Notes |

| ~13.60 | Broad Singlet (br s) | 1H | - | -COOH | Highly deshielded acidic proton; exchangeable with D₂O. |

| ~8.45 | Triplet (t) | 1H | 1.8 | Ar-H (H6) | Flanked by -COOH and -SO₂CH₃ (strongest deshielding). |

| ~8.25 | Triplet (t) | 1H | 1.8 | Ar-H (H4) | Flanked by -Cl and -SO₂CH₃. |

| ~8.15 | Triplet (t) | 1H | 1.8 | Ar-H (H2) | Flanked by -COOH and -Cl. |

| ~3.35 | Singlet (s) | 3H | - | -SO₂CH₃ | Deshielded by the adjacent sulfone group. |

Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Shift (δ, ppm) | Carbon Type | Assignment | Causality / Notes |

| ~165.0 | Quaternary (C=O) | C=O (Acid) | Carbonyl carbon of the carboxylic acid. |

| ~143.0 | Quaternary (Ar-C) | C5 (-SO₂CH₃) | Strongly deshielded by the highly electronegative sulfone. |

| ~134.5 | Quaternary (Ar-C) | C3 (-Cl) | Deshielded by the inductive effect of chlorine. |

| ~133.0 | Quaternary (Ar-C) | C1 (-COOH) | Attached to the carboxyl group. |

| ~130.0 | Tertiary (Ar-CH) | C6 | Aromatic methine carbon. |

| ~128.5 | Tertiary (Ar-CH) | C2 | Aromatic methine carbon. |

| ~126.0 | Tertiary (Ar-CH) | C4 | Aromatic methine carbon. |

| ~43.5 | Primary (-CH₃) | -SO₂CH₃ | Methyl carbon attached to the sulfone. |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the vibrations of the highly polar substituents.

-

O-H Stretch: 3300–2500 cm⁻¹ (Broad, characteristic of strongly hydrogen-bonded carboxylic acid dimers).

-

C=O Stretch: 1710–1690 cm⁻¹ (Strong, sharp peak representing the carbonyl).

-

S=O Stretches (Sulfone): Two distinct bands appear due to asymmetric (~1320 cm⁻¹) and symmetric (~1150 cm⁻¹) stretching of the -SO₂- group.

-

C-Cl Stretch: ~1080–1030 cm⁻¹ and ~750 cm⁻¹ (Moderate to strong).

Mass Spectrometry (MS)

Ionization Causality: Carboxylic acids are notoriously difficult to ionize in positive mode ESI due to their inherent acidity. Therefore, Negative-Ion Electrospray Ionization (ESI-) is strictly required [2]. The molecule readily deprotonates to form a stable [M−H]− anion.

-

Exact Mass: 233.9754 Da

-

Isotope Pattern: The presence of a single chlorine atom yields a distinct 3:1 isotopic ratio for the [M−H]− peaks at m/z 232.97 ( 35 Cl) and m/z 234.97 ( 37 Cl).

-

Fragmentation: Collision-Induced Dissociation (CID) typically results in the neutral loss of carbon dioxide (-44 Da) from the carboxylate, followed by the cleavage of the methanesulfonyl radical or methyl radical.

Caption: Proposed ESI- mass spectrometry fragmentation pathway for 3-Chloro-5-methanesulfonylbenzoic acid.

Experimental Workflows & Protocols

To ensure data integrity, every analytical procedure must be a self-validating system. Below are the standardized protocols for acquiring high-fidelity spectroscopic data for this compound.

Self-Validating NMR Workflow

System Suitability: Prior to sample analysis, ensure the spectrometer is shimmed using a standard 1% H₂O in DMSO- d6 sample to achieve a line width at half-height of < 1.0 Hz.

-

Sample Preparation: Weigh exactly 15–20 mg of 3-chloro-5-methanesulfonylbenzoic acid.

-

Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Causality: TMS provides a reliable 0.00 ppm reference point, ensuring chemical shift accuracy.

-

Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition ( 1 H): Run 16 scans with a relaxation delay (d1) of 2.0 seconds at 298 K.

-

Acquisition ( 13 C): Run 512–1024 scans with a relaxation delay of 2.0 seconds and proton decoupling (WALTZ-16) enabled.

Caption: Step-by-step NMR sample preparation and acquisition workflow.

LC-MS (ESI-) Analysis Protocol

System Suitability: Calibrate the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) in negative mode to ensure mass accuracy < 5 ppm.

-

Sample Dilution: Prepare a 1 mg/mL stock solution in HPLC-grade Methanol. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Mobile Phase Optimization:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Causality: While formic acid is typically used for positive mode, weak carboxylic acids actually tolerate low concentrations of formic acid in negative mode without complete ion suppression, while maintaining excellent chromatographic peak shape on C18 columns [2].

-

-

Injection: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

MS Parameters: Capillary voltage set to -3.5 kV; drying gas temperature at 300°C; scan range m/z 100–500.

References

3-Chloro-5-methanesulfonylbenzoic Acid: Pharmacophore Rationale and Mechanism of Action in Autotaxin Inhibition

Executive Summary

In modern drug discovery and agrochemical development, specific chemical intermediates serve as the foundational architecture for highly potent active pharmaceutical ingredients (APIs). 3-Chloro-5-methanesulfonylbenzoic acid (CAS 151104-63-1) is a critical pharmacophore precursor. Because it is a structural building block rather than a standalone biological agent, its "mechanism of action" is intrinsically tied to the downstream macromolecules it generates—most notably, novel inhibitors targeting the Autotaxin (ATX) enzyme [1].

This technical guide dissects the structural rationale behind this specific moiety, explores the ATX-Lysophosphatidic Acid (LPA) signaling axis it is designed to disrupt, and provides field-proven experimental protocols for both its chemical integration and biological validation.

Chemical Identity and Structural Rationale

The selection of 3-chloro-5-methanesulfonylbenzoic acid in the synthesis of bicyclic and hexahydropyrrolo-derivatives is not arbitrary; it is driven by rational drug design to maximize binding affinity within the ATX active site[1][2].

-

Carboxylic Acid Moiety: Serves as the primary conjugation handle. It is typically reduced to a benzyl alcohol or directly coupled to form an amide linkage, seamlessly integrating the moiety into complex molecular scaffolds[1].

-

Chloro Substituent: Provides essential lipophilicity and steric bulk. This halogen enhances the residence time of the resulting drug within the hydrophobic pockets of the target enzyme, improving overall metabolic stability.

-

Methanesulfonyl Group: Acts as a potent, directional hydrogen bond acceptor. In the context of ATX inhibitors, this group interacts specifically with polar amino acid residues lining the ATX binding "tunnel," anchoring the inhibitor and preventing substrate access[3].

Mechanism of Action: The Autotaxin-LPA Axis

The APIs synthesized from 3-chloro-5-methanesulfonylbenzoic acid function primarily as inhibitors of Autotaxin (ATX / ENPP2) , a secreted lysophospholipase D[2].

Under physiological conditions, ATX catalyzes the hydrolysis of abundant extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) , a highly bioactive lipid mediator[4]. LPA subsequently binds to a family of six G protein-coupled receptors (LPAR1-6)[5]. The activation of these receptors triggers a cascade of downstream signaling pathways—including RhoA, PI3K/AKT, and Ras/MAPK—that drive cell proliferation, migration, and survival[4][5].

Dysregulation of the ATX-LPA axis is heavily implicated in pathological conditions such as idiopathic pulmonary fibrosis, rheumatoid arthritis, and hepatocellular carcinoma[4][5]. By embedding the 3-chloro-5-methanesulfonylbenzoyl moiety into an inhibitor, the drug effectively occupies the ATX catalytic domain or its adjacent allosteric tunnel, halting LPA production and silencing the downstream pathological signaling[2][3].

Fig 1. The Autotaxin-LPA signaling pathway targeted by derivatives of the title compound.

Experimental Workflows and Protocols

To translate this chemical intermediate into a validated therapeutic, a self-validating system of chemical synthesis and biological screening is required.

Chemoselective Synthetic Activation

Before coupling, the carboxylic acid of 3-chloro-5-methanesulfonylbenzoic acid must be activated or reduced. The following protocol details the chemoselective reduction to a benzyl alcohol, a standard first step in API assembly[1].

Step-by-Step Protocol:

-

Preparation: Dissolve 500 mg (2.13 mmol) of 3-chloro-5-methanesulfonylbenzoic acid in 5 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere[1].

-

Reagent Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 5.33 mL of Borane-THF complex (1 M solution in THF) dropwise[1].

-

Causality Check: Borane-THF is specifically chosen over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4 ) because it exhibits high chemoselectivity. It efficiently reduces carboxylic acids to alcohols without cleaving the sensitive methanesulfonyl group or causing dehalogenation of the chloro substituent.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours (overnight)[1].

-

Quenching & Extraction: Carefully quench the reaction by adding 3 mL of methanol to safely destroy unreacted borane[1]. Evaporate the solvents under reduced pressure, and partition the residue between ethyl acetate and water to extract the organic product[1].

Biological Validation: Amplex Red ATX Inhibition Assay

Once the final API is synthesized, its efficacy (IC50) must be quantified. The Amplex Red assay is the gold standard for evaluating ATX inhibitors[6].

Step-by-Step Protocol:

-

Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 9.0) and 5 mM CaCl2 . Causality Check: The alkaline pH and calcium ions are strictly required to maintain the structural stability and optimal lysoPLD activity of the ATX enzyme[7].

-

Inhibitor Incubation: In a 96-well plate, combine 10-20 nM of recombinant human ATX with varying concentrations of the synthesized inhibitor (diluted in DMSO, keeping final in-well DMSO <1%). Incubate at 37°C for 30 minutes to allow steady-state binding[6][7].

-

Reaction Initiation: Add a substrate mixture containing 200 μM of 16:0 LPC, 2 U/mL choline oxidase, 5 U/mL horseradish peroxidase (HRP), and 50 μM Amplex Red reagent[6].

-

Causality Check: This indirect, coupled-enzyme approach is preferred over using artificial fluorescent substrates (like FS-3). By utilizing the natural substrate (LPC), the assay ensures that the measured IC50 accurately reflects the inhibitor's ability to block physiological ATX activity, avoiding artifacts related to artificial substrate-binding kinetics[6].

-

-

Readout: Monitor the fluorescence continuously or at an endpoint using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm) to quantify resorufin production, which is directly proportional to ATX activity[6].

Fig 2. Experimental workflow from chemical activation to biological validation.

Quantitative Assay Parameters

To ensure reproducibility across screening campaigns, the following quantitative parameters must be strictly adhered to during the biological validation phase.

Table 1: Amplex Red Assay Components and Functional Roles

| Component | Working Concentration | Functional Role in Assay System |

| Recombinant Human ATX | ~10-20 nM | Target enzyme; hydrolyzes LPC to LPA and choline. |

| 16:0 LPC (Substrate) | 200 μM | Natural substrate for ATX, ensuring physiological relevance. |

| Choline Oxidase | 2 U/mL | Oxidizes liberated choline to betaine, producing H2O2 . |

| Horseradish Peroxidase (HRP) | 5 U/mL | Catalyzes the reaction between H2O2 and Amplex Red. |

| Amplex Red Reagent | 50-100 μM | Fluorogenic probe; converts to highly fluorescent resorufin. |

| Assay Buffer (Tris-HCl) | 50 mM, pH 9.0 | Maintains optimal alkaline pH for ATX lysoPLD activity. |

| Calcium Chloride ( CaCl2 ) | 5 mM | Essential enzymatic cofactor for ATX structural stability. |

References

- WO2014048865A1 - New bicyclic derivatives Source: Google Patents URL

-

Overview of the autotaxin-lysophosphatidic acid signaling pathway Source: ResearchGate URL:[Link]

-

Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors Source: PubMed Central (PMC) URL:[Link]

-

Autotaxin facilitates selective LPA receptor signaling Source: bioRxiv URL:[Link]

-

Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer Source: Frontiers in Oncology URL:[Link]

-

Autotaxin: structure-function and signaling Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

- 1. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Engineering Next-Generation Autotaxin Inhibitors: The Biological Activity of 3-Chloro-5-methanesulfonylbenzoic Acid Derivatives

Executive Summary

The development of targeted therapeutics for fibrotic diseases and aggressive malignancies has increasingly focused on the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis. Within this domain, 3-Chloro-5-methanesulfonylbenzoic acid (CAS: 151104-63-1)[1] has emerged not merely as a chemical building block, but as a highly privileged pharmacophore. When integrated into bicyclic scaffolds—such as hexahydropyrrolo[3,4-c]pyrroles—derivatives of this compound exhibit profound biological activity as potent, low-nanomolar inhibitors of the Autotaxin enzyme[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, structural biology, and validated experimental workflows that underpin the use of 3-chloro-5-methanesulfonylbenzoic acid derivatives in modern drug discovery.

Mechanistic Grounding: The ATX-LPA Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted metalloenzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[3]. LPA is a bioactive lipid that binds to a suite of G-protein-coupled receptors (LPAR1-6), triggering downstream cascades (e.g., Rho/ROCK, PI3K/AKT) that drive cell proliferation, migration, and extracellular matrix deposition[4].

Derivatives of 3-chloro-5-methanesulfonylbenzoic acid exert their biological activity by competitively binding to the catalytic domain of ATX. Structural biology data (e.g., PDB 7G4R) reveals that the 3-chloro-5-methanesulfonylphenyl moiety inserts deeply into the hydrophobic lipid-binding channel of ATX[5]. The chloro substituent provides optimal van der Waals contacts with the hydrophobic pocket, while the methanesulfonyl group acts as a critical hydrogen-bond acceptor and dipole interactor, anchoring the inhibitor adjacent to the bimetallic zinc active site[6].

Caption: The Autotaxin-LPA signaling cascade and the targeted inhibitory intervention by 3-Cl-5-MSBA derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The biological efficacy of these inhibitors is highly dependent on the precise substitution pattern of the aryl ring. Table 1 summarizes the structure-activity relationship (SAR) data derived from biochemical assays of various bicyclic ATX inhibitors[6][7][8].

Table 1: Comparative In Vitro ATX Inhibition by Bicyclic Derivatives

| Bicyclic Core Scaffold | Aryl Substitution | IC₅₀ (µM) | Mechanistic Binding Rationale |

| Hexahydropyrrolo[3,4-c]pyrrole | 3-Chloro-5-methanesulfonyl | ~0.01 - 0.05 | Deep hydrophobic insertion; sulfonyl H-bonding stabilizes conformation. |

| Hexahydropyrrolo[3,4-c]pyrrole | 3,5-Dichloro | 0.057 | Strong hydrophobic contacts, but lacks the dipole stabilization of the sulfonyl group. |

| Octahydropyrrolo[3,4-d]azepine | 3-Chloro-5-methanesulfonyl | ~0.08 | Accommodates the larger azepine ring while maintaining critical pocket interactions. |

| Hexahydropyrrolo[3,4-c]pyrrole | Unsubstituted Phenyl | > 1.00 | Insufficient steric bulk and lack of polar contacts lead to rapid off-rates. |

Data synthesized from crystallographic and biochemical profiling of ATX inhibitors (e.g., PDB 7G44, 7G6K).[6][8]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing the active biological agent and subsequently quantifying its inhibitory potency.

Protocol 1: Synthesis of the Active Inhibitor Precursor

The carboxylic acid of 3-chloro-5-methanesulfonylbenzoic acid must be reduced to a benzyl alcohol before coupling to the bicyclic core.

-

Causality: Borane-tetrahydrofuran (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). BH₃·THF selectively reduces the electron-deficient carboxylic acid without cleaving the sensitive aryl-chloride bond or over-reducing the methanesulfonyl group[2][9].

Step-by-Step Methodology:

-

Preparation: Dissolve 500 mg (2.13 mmol) of 3-chloro-5-(methylsulfonyl)benzoic acid in 5 mL of anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

-

Reduction: Dropwise, add 5.33 mL of a 1M BH₃·THF complex solution (5.33 mmol). The slow addition controls the exothermic evolution of hydrogen gas.

-

Incubation: Maintain at 0°C for 3 hours, then remove the ice bath and stir at room temperature (22°C) for 16 hours to ensure complete conversion.

-

Quenching & Workup: Carefully quench the unreacted borane by adding 3 mL of methanol dropwise. Evaporate the volatiles under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and deionized water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield (3-chloro-5-(methylsulfonyl)phenyl)methanol[9].

-

Validation: Confirm the product via LC-MS (expected mass shift) and TLC (visualized under UV 254 nm).

Protocol 2: In Vitro Autotaxin Inhibition Assay (FS-3)

To evaluate the biological activity of the final coupled derivative, a fluorogenic assay using the FS-3 substrate is employed.

-

Causality: FS-3 is a doubly labeled LPC analogue that undergoes FRET (Förster Resonance Energy Transfer) unquenching upon cleavage by ATX. This provides a continuous, real-time kinetic readout of enzyme velocity, which is far superior to endpoint assays for calculating accurate IC₅₀ values.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100). The inclusion of divalent cations is critical as ATX is a metalloenzyme.

-

Enzyme Addition: Add recombinant human ATX (final concentration: 2 nM) to a 384-well black microtiter plate.

-

Inhibitor Titration: Dispense the 3-Cl-5-MSBA derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO concentration).

-

Equilibration: Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C. Crucial step: This allows the inhibitor to achieve equilibrium binding within the deep hydrophobic pocket before substrate competition begins.

-

Reaction Initiation: Add FS-3 substrate (final concentration: 1 µM) to all wells.

-

Kinetic Readout: Immediately monitor fluorescence (Ex: 485 nm, Em: 538 nm) every 2 minutes for 1 hour at 37°C.

-

Validation Control: Include wells with 10 mM EDTA. EDTA chelates the active-site zinc, completely ablating ATX activity and serving as a 100% inhibition baseline.

Caption: High-throughput screening workflow for evaluating ATX inhibitor potency using the FS-3 substrate.

Therapeutic Horizons

The biological activity of 3-chloro-5-methanesulfonylbenzoic acid derivatives extends far beyond the bench. By effectively shutting down the ATX-LPA axis, these compounds are currently being investigated as disease-modifying agents for:

-

Idiopathic Pulmonary Fibrosis (IPF): Halting the LPA-driven differentiation of fibroblasts into myofibroblasts, thereby reducing collagen deposition in the lungs[3].

-

Oncology: Disrupting the tumor microenvironment, particularly in breast and pancreatic cancers where ATX is heavily upregulated to promote metastasis and immune evasion[4].

References

- Molaid. 3-chloro-5-(methylsulfonyl)benzoic acid - CAS 151104-63-1.

- Hoffmann-La Roche AG (2014). WO2014048865A1 - New bicyclic derivatives. Google Patents.

- Hoffmann-La Roche AG (2013). EP2897956B1 - Hexahydropyrrolo[3,4-C]pyrrole derivatives and related compounds as Autotaxin (ATX) inhibitors. Googleapis.

- Stihle, M., et al. (2024). 7G48: Crystal Structure of rat Autotaxin in complex with hexahydropyrrolo[3,4-c]pyrrol-2-yl derivative. RCSB PDB.

- Stihle, M., et al. (2024). 7G6K: Crystal Structure of rat Autotaxin in complex with hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate. DOI/wwPDB.

- Stihle, M., et al. (2023). 7G4R: Crystal Structure of rat Autotaxin in complex with (3-chloro-5-methylsulfonylphenyl)methyl rac-(3aR,8aS)-2-(1H-benzotriazole-5-carbonyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-6-carboxylate. NCBI.

- Hoffmann-La Roche AG (2015). CN104684915A - Novel Bicyclic Derivatives. Google Patents.

- Stihle, M., et al. (2024). 7G44: Crystal Structure of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl rac-(3aR,6aS)-2-(4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate. PDBj.

Sources

- 1. 3-chloro-5-(methylsulfonyl)benzoic acid - CAS号 151104-63-1 - 摩熵化学 [molaid.com]

- 2. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 3. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 7G4R: Crystal Structure of rat Autotaxin in complex with (3-chloro-5-methylsulfonylphenyl)methyl rac-(3aR,8aS)-2-(1H-benzotriazole-5-carbonyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-6-carboxylate, i.e. SMILES N1(CC[C@@H]2[C@H](CC1)CN(C2)C(=O)c1ccc2c(c [ncbi.nlm.nih.gov]

- 6. 7g44 - Crystal Structure of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl rac-(3aR,6aS)-2-(4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate, i.e. SMILES C1N(C[C@H]2[C@@H]1CN(C2)C(=O)c1ccc(cc1)S(=O)(=O)N)C(=O)OCc1cc(cc(c1)Cl)Cl with IC50=0.0573624 microM - Summary - Protein Data Bank Japan [pdbj.org]

- 7. rcsb.org [rcsb.org]

- 8. wwPDB: pdb_00007g6k [wwpdb.org]

- 9. CN104684915A - æ°ååç¯è¡çç© - Google Patents [patents.google.com]

3-Chloro-5-methanesulfonylbenzoic Acid: A Strategic Building Block in Agrochemical and Pharmaceutical Design

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic placement of electron-withdrawing groups (EWGs) on aromatic scaffolds is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 3-Chloro-5-methanesulfonylbenzoic acid (CAS 151104-63-1) has emerged as a highly versatile, bifunctional building block[1].

Featuring a carboxylic acid moiety primed for amide or ester linkages, alongside meta-substituted chlorine and methanesulfonyl (-SO₂CH₃) groups, this compound imparts unique stereoelectronic properties to the phenyl ring. Its distinct substitution pattern makes it an invaluable scaffold in the synthesis of complex biologically active molecules, prominently featuring in recent patent literature for novel heteroaryl-triazole pesticides[2] and bicyclic pharmaceutical modulators[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in biphasic reaction mixtures and its pharmacokinetic profile in downstream drug candidates.

| Property | Value |

| Chemical Name | 3-Chloro-5-methanesulfonylbenzoic acid |

| Alternative Nomenclature | 3-chloro-5-(methylsulfonyl)benzoic acid |

| CAS Registry Number | 151104-63-1[1] |

| Molecular Formula | C₈H₇ClO₄S[1] |

| Molecular Weight | 234.66 g/mol [1] |

| Appearance | White to off-white crystalline solid[4] |

| Solubility Profile | Soluble in DMSO, DMF, and Methanol; poorly soluble in cold water |

Synthetic Methodologies: De Novo Construction

Direct electrophilic sulfonylations of benzoic acids are notoriously poor-yielding due to the strong deactivating nature of the carboxyl group. To ensure high purity and scalable access to 3-chloro-5-methanesulfonylbenzoic acid, a robust two-step sequence starting from commercially available 3-amino-5-chlorobenzoic acid is employed. This route relies on a Sandmeyer-type thioetherification followed by a chemoselective oxidation.

Protocol 1: Synthesis of 3-Chloro-5-(methylthio)benzoic acid (Intermediate)

-

Diazotization: Suspend 3-amino-5-chlorobenzoic acid (1.0 eq) in aqueous HCl (3.0 M) and cool to 0 °C. Slowly add a pre-chilled solution of NaNO₂ (1.1 eq) in water dropwise.

-

Causality & Validation: Maintaining the internal temperature strictly below 5 °C is critical to prevent the degradation of the highly reactive diazonium salt into the corresponding phenol byproduct.

-

-

Thioetherification: Transfer the cold diazonium solution dropwise into a vigorously stirred aqueous solution of sodium methanethiolate (NaSMe, 1.5 eq) maintained at 0 °C.

-

Workup & Isolation: Once nitrogen evolution ceases, acidify the mixture to pH 2 using 1M HCl.

-

Causality & Validation: Acidification ensures the carboxylic acid is fully protonated, driving the precipitation of the organic product from the aqueous phase. Filter the precipitate, wash with cold water, and dry under vacuum to afford the thioether intermediate.

-

Protocol 2: Chemoselective Oxidation to the Target Sulfone

-

Oxidation: Dissolve the thioether intermediate (1.0 eq) in a 1:1 mixture of Methanol and Water. Add Oxone (Potassium peroxymonosulfate, 2.5 eq) in portions at room temperature.

-

Causality & Validation: Oxone is explicitly selected over mCPBA for this transformation. It is environmentally benign, highly chemoselective for sulfide-to-sulfone oxidation, and avoids potential over-oxidation or aromatic ring-opening side reactions. The biphasic/protic solvent system enhances the solubility of the inorganic Oxone complex.

-

-

Reaction Monitoring: Stir for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until both the starting thioether and the transient sulfoxide intermediate are fully consumed.

-

Quench & Extraction: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Causality & Validation: This is a critical safety and self-validating step to destroy any unreacted peroxides before concentration. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 3-chloro-5-methanesulfonylbenzoic acid.

-

Application Landscape in Medicinal and Agricultural Chemistry

Agrochemicals: Ectoparasiticides and Insecticides

In the agricultural sector, Bayer's patent WO2021013720A1 highlights the strategic use of this scaffold in synthesizing heteroaryl-triazole compounds for pest control[2]. The strongly electron-withdrawing methanesulfonyl group enhances the metabolic stability of the active compound against oxidative degradation by insect cytochrome P450 enzymes. Simultaneously, the meta-chlorine atom provides the necessary lipophilicity required for efficient cuticular penetration in arthropods.

Pharmaceuticals: Bicyclic Derivatives

In drug discovery, F. Hoffmann-La Roche AG (WO2014048865A1) details the incorporation of this specific benzoic acid into new bicyclic derivatives[3]. The carboxylic acid acts as the primary attachment point, undergoing amide coupling with complex spirocyclic or bicyclic amines to form potent enzymatic inhibitors or receptor modulators. The rigid, heavily substituted phenyl ring forces the resulting amide into specific conformational geometries optimal for binding pocket interactions.

Advanced C(sp²)–C(sp³) Cross-Coupling

Recent advances in late-stage functionalization have utilized alkyl sulfinates as programmable bioisostere installers[5]. The sulfonyl moiety in 3-chloro-5-methanesulfonylbenzoic acid represents a stable, highly polar vector that can participate in complex desulfonylative cross-couplings or serve as a stable bioisostere for other polar groups in structure-activity relationship (SAR) campaigns.

Experimental Protocols: Downstream Functionalization

To utilize 3-chloro-5-methanesulfonylbenzoic acid in library synthesis, an optimized amide coupling protocol is required.

Protocol 3: Standard Amide Coupling (HATU/DIPEA)

-

Activation: Dissolve 3-chloro-5-methanesulfonylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active HOAt ester.

-

Causality & Validation: HATU is chosen over traditional EDC/HOBt due to its superior activation kinetics. This is absolutely crucial when coupling the sterically hindered and electronically deactivated 3-chloro-5-methanesulfonylbenzoic acid with secondary or hindered bicyclic amines.

-

-

Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir for 2-4 hours until LC-MS indicates complete consumption of the activated ester.

-

Self-Purifying Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Causality & Validation: This sequential washing acts as a self-purifying system. The acid wash removes unreacted amine and DIPEA, while the basic wash removes unreacted benzoic acid and the HOAt byproduct, frequently yielding NMR-pure amides directly from the organic layer without the need for silica gel chromatography. Dry over MgSO₄ and concentrate.

-

Mechanistic Visualizations

The following diagram maps the logical flow from starting material synthesis through to the final application domains.

Synthetic workflow and downstream functionalization of 3-Chloro-5-methanesulfonylbenzoic acid.

References

- 3-chloro-5-(methylsulfonyl)

- Source: Google Patents (F. Hoffmann-La Roche AG)

- Source: Googleapis (Bayer Aktiengesellschaft)

- Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp³)

- 89938-62-5 | 2-Chloro-5-(methylsulfonyl)benzoic acid (Catalog context for 151104-63-1)

Sources

- 1. 3-chloro-5-(methylsulfonyl)benzoic acid - CAS号 151104-63-1 - 摩熵化学 [molaid.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 4. 89938-62-5|2-Chloro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Application of 3-Chloro-5-methanesulfonylbenzoic Acid in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, target-specific therapeutics relies heavily on highly functionalized building blocks. 3-Chloro-5-methanesulfonylbenzoic acid (CAS: 151104-63-1) has emerged as a critical intermediate in the discovery and synthesis of novel targeted therapies[1][2]. As a Senior Application Scientist, I have observed that the unique steric and electronic properties imparted by its dual substitution—an electron-withdrawing chloro group and a bulky, polar methylsulfonyl group—make it an ideal precursor for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Most notably, this compound is a foundational building block in the synthesis of hexahydropyrrolo[3,4-c]pyrrole derivatives, which act as potent inhibitors of the Autotaxin (ATX) enzyme[3][4].

Chemical Identity & Physicochemical Properties

The utility of 3-Chloro-5-methanesulfonylbenzoic acid stems from its highly electron-deficient aromatic ring, which enhances metabolic stability against cytochrome P450 (CYP) oxidation while providing favorable dipole interactions within target protein pockets.

| Parameter | Specification |

| Chemical Name | 3-Chloro-5-methanesulfonylbenzoic acid |

| CAS Registry Number | 151104-63-1 |

| Molecular Formula | C8H7ClO4S |

| Molecular Weight | 234.66 g/mol |

| Standard Purity | ≥98% (HPLC/NMR) |

| Appearance | White to off-white solid |

| Table 1: Key physicochemical properties and identity metrics of 3-Chloro-5-methanesulfonylbenzoic acid[1][2]. |

Biological Context: The Autotaxin-LPA Signaling Axis

To understand the value of this chemical intermediate, we must examine the biological target it helps inhibit. Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2, is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[4][5].

LPA is a highly potent, bioactive lipid mediator that signals through six distinct G-protein-coupled receptors (LPAR1-6)[6]. In healthy physiological states, LPA regulates wound healing and embryogenesis. However, dysregulation of the ATX-LPA axis creates a "perfect storm" for pathology[6]. Elevated ATX activity and excessive LPA signaling are primary drivers in tumor progression, metastasis, therapy resistance, and severe fibrotic and inflammatory diseases (such as systemic lupus erythematosus and rheumatoid arthritis)[6][7].

The Autotaxin-LPA signaling axis and its downstream pathological effects.

Role in Drug Discovery: Synthesis of ATX Inhibitors

To combat ATX-driven pathologies, pharmaceutical developers (such as Hoffmann-La Roche) have engineered bicyclic derivatives that block the enzyme's active site[4]. 3-Chloro-5-methanesulfonylbenzoic acid is utilized to synthesize the terminal functional group of these inhibitors. Specifically, the carboxylic acid is reduced to a primary alcohol, yielding (3-chloro-5-(methylsulfonyl)phenyl)methanol[3][8]. This intermediate is subsequently coupled to a hexahydropyrrolo[3,4-c]pyrrole core, creating a highly specific ATX inhibitor capable of modulating LPA levels in vivo[3][4].

Synthetic workflow utilizing 3-Chloro-5-methanesulfonylbenzoic acid.

Experimental Protocol: Chemoselective Reduction Workflow

The transformation of 3-Chloro-5-methanesulfonylbenzoic acid into its corresponding benzyl alcohol must be executed with strict chemoselectivity. The following protocol is adapted from established[4][9], detailing the mechanistic causality behind each step to ensure a self-validating, high-yield workflow.

Step 1: Preparation of the Reaction Mixture

-

Action: Dissolve 3-chloro-5-(methylsulfonyl)benzoic acid (500 mg, 2.13 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert nitrogen or argon atmosphere[9].

-

Causality: Anhydrous conditions are critical. Borane complexes react violently and preferentially with ambient moisture, which would prematurely quench the reducing agent, leading to incomplete conversion and severely depressed yields.

Step 2: Electrophilic Borane Addition

-

Action: Cool the solution to 0°C using an ice bath. Slowly add borane-tetrahydrofuran complex (BH3-THF, 1 M solution in THF, 5.33 mL, 5.33 mmol) dropwise[9].

-

Causality: The reaction between a carboxylic acid and borane is highly exothermic, releasing hydrogen gas as the initial acyloxyborane intermediate forms. The 0°C environment controls the kinetic rate of H2 evolution, preventing solvent boil-over. BH3-THF is specifically chosen over stronger hydrides like Lithium Aluminum Hydride (LiAlH4) to ensure chemoselectivity; it selectively reduces the carboxylic acid without risking the reductive cleavage of the aryl chloride bond or the over-reduction of the methylsulfonyl group.

Step 3: Reduction and Propagation

-

Action: After 3 hours at 0°C, remove the ice bath and allow the reaction mixture to stir at room temperature overnight[9].

-

Causality: While the initial formation of acyloxyborane is rapid, the subsequent reduction steps to the trialkylborate intermediate require higher thermal energy. Warming the system to room temperature provides the necessary activation energy to drive the reduction to absolute completion.

Step 4: Quenching and Solvolysis

-

Action: Carefully treat the mixture with methanol (3 mL) and evaporate the volatiles under reduced pressure[9].

-

Causality: Methanol serves a vital dual purpose. First, it safely quenches any unreacted BH3, controllably releasing residual H2. Second, it solvolyzes the intermediate borate esters, effectively liberating the free primary alcohol: (3-chloro-5-(methylsulfonyl)phenyl)methanol.

Step 5: Extraction and Purification

-

Action: Partition the resulting residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and evaporate to dryness[9].

-

Causality: EtOAc efficiently extracts the target benzyl alcohol while leaving water-soluble boric acid byproducts in the aqueous phase. Brine washing removes residual water from the organic layer, and MgSO4 acts as a desiccant to ensure the final intermediate is completely dry and ready for downstream coupling to the pyrrolo-pyrrole core.

Conclusion & Future Perspectives

The discovery and integration of 3-Chloro-5-methanesulfonylbenzoic acid into modern synthetic pipelines highlight the pharmaceutical industry's reliance on highly specialized, multi-functional building blocks. By enabling the precise construction of Autotaxin inhibitors, this compound plays an indirect but foundational role in advancing targeted therapies for oncology, rheumatology, and fibrotic diseases. As research into the ATX-LPA axis expands, the demand for such robust, chemoselective intermediates will continue to drive innovation in synthetic methodology.

References

-

Recent advances in targeting the autotaxin-lysophosphatidate-lipid phosphate phosphatase axis in vivo Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

- WO2014048865A1 - New bicyclic derivatives (Autotaxin Inhibitors)

Sources

- 1. 3-Chloro-5-methanesulfonylbenzoic acid 151104-63-1 C8H7ClO4S 234.66 g/mol-Products Wonder [wonder-chem.com]

- 2. CAS:151104-63-1, 3-氯-5-甲磺酰基苯甲酸-毕得医药 [bidepharm.com]

- 3. CN104684915A - æ°ååç¯è¡çç© - Google Patents [patents.google.com]

- 4. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]